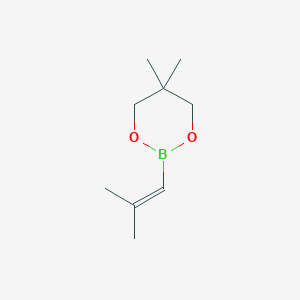
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborinane is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxaborinane ring. The presence of boron in organic compounds often imparts unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with suitable organic substrates under controlled conditions. One common method involves the use of a boronic acid derivative and an alkene in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into boron hydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or other proteins. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane: Similar structure but lacks the boron atom.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boron Hydrides: Compounds containing boron and hydrogen atoms.
Uniqueness
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties and reactivity. The presence of boron in the ring enhances its ability to participate in various chemical reactions and makes it valuable in diverse scientific and industrial applications.
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-(2-methylprop-1-enyl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-8(2)5-10-11-6-9(3,4)7-12-10/h5H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELFEHFWSTZVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580517 |
Source


|
| Record name | 5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676593-25-2 |
Source


|
| Record name | 5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
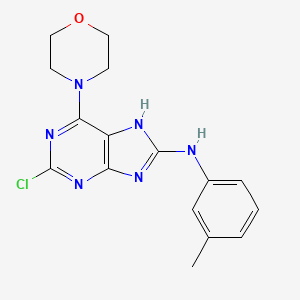
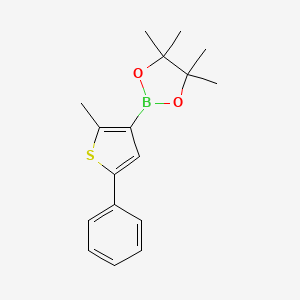
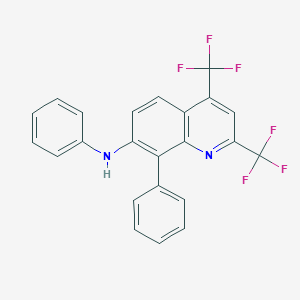
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)
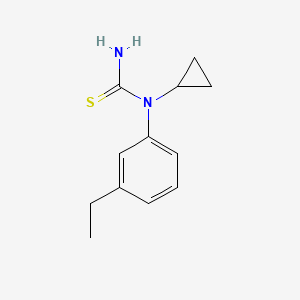
![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)
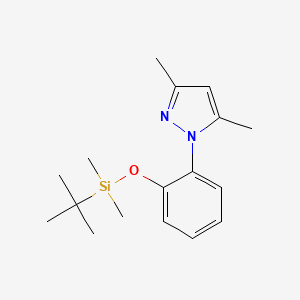
![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
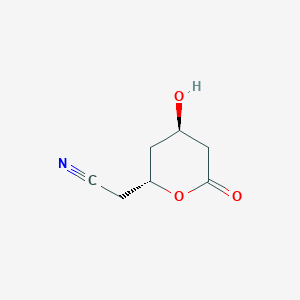
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
